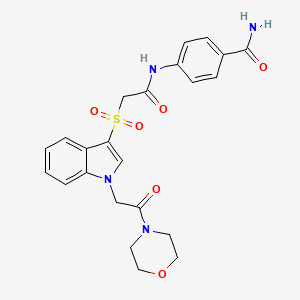
4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 protein. This protein is a key component of the NF-κB signaling pathway, which plays a critical role in regulating immune responses and cell survival. MI-2 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. In
Scientific Research Applications
Antimicrobial Agents
Research has shown that compounds containing morpholine, like 2-Morpholine-4ylethyl-3H -1,2,4-triazole-3-ones, demonstrate antimicrobial activities. Sahin et al. (2012) synthesized new derivatives containing the morpholine moiety and found them to possess good or moderate antimicrobial activity, suggesting potential for similar structures in antimicrobial applications (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Anticancer Agents
Several studies have highlighted the anticancer potential of morpholine-containing compounds. For instance, Yılmaz et al. (2015) discovered that certain indapamide derivatives, including 4-chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, showed significant proapoptotic activity against melanoma cell lines (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015). Furthermore, Gaur et al. (2022) synthesized novel indole based sulfonohydrazide derivatives containing a morpholine heterocyclic ring and found them effective against breast cancer cell lines (Gaur, Peerzada, Sharif Khan, Ali, & Azam, 2022).
Enzyme Inhibition
Compounds with a structure similar to 4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide have been studied for their enzyme inhibitory properties. Supuran et al. (2013) found that aromatic sulfonamides, including those with morpholinopropyl groups, are effective inhibitors of carbonic anhydrase isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Antidepressant Properties
Compounds with a similar structure have been investigated for their antidepressant properties. Donskaya et al. (2004) synthesized befol, an antidepressant belonging to the class of type A reversible MAO inhibitors, through a process involving the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with morpholine (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Antitumor Properties
Research into the antitumor properties of related compounds has shown promising results. Horishny et al. (2020) reported that N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, when tested under the National Cancer Institute's program, showed potential as new anticancer agents (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).
properties
IUPAC Name |
4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6S/c24-23(30)16-5-7-17(8-6-16)25-21(28)15-34(31,32)20-13-27(19-4-2-1-3-18(19)20)14-22(29)26-9-11-33-12-10-26/h1-8,13H,9-12,14-15H2,(H2,24,30)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYVFXDAKGJLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

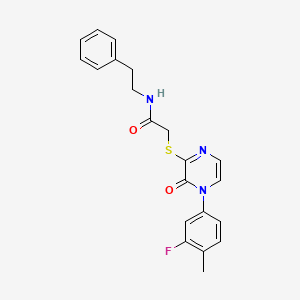
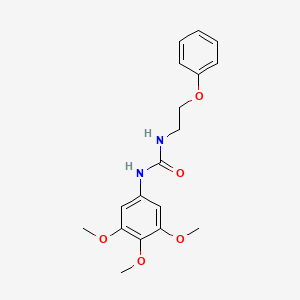

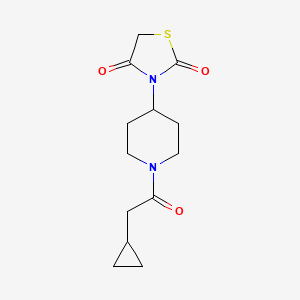
![Methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate](/img/structure/B2518608.png)
![(2-Chlorophenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2518610.png)
![1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2518612.png)
![2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2518614.png)
![2-[(4-Ethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2518615.png)
![2-Chloro-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2518616.png)
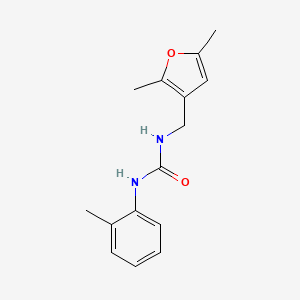
![6-Cyclopropyl-2-[(3-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2518618.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2518621.png)
